4-(3-Aminophenyl)-2-hydroxybenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-aminophenyl)-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c14-10-3-1-2-8(6-10)9-4-5-11(13(16)17)12(15)7-9/h1-7,15H,14H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDULXNYFBPNQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=C(C=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688640 | |
| Record name | 3'-Amino-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261909-12-9 | |
| Record name | 3'-Amino-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 3 Aminophenyl 2 Hydroxybenzoic Acid and Its Precursors
Strategies for the Construction of the Diaryl Linkage
The formation of the carbon-carbon bond connecting the two phenyl rings is a pivotal step in the synthesis of 4-(3-Aminophenyl)-2-hydroxybenzoic acid. Cross-coupling reactions are the cornerstone of this transformation.
Cross-Coupling Reactions and Variants for Phenyl-Benzoic Acid Bond Formation
Palladium-catalyzed cross-coupling reactions are a powerful and versatile tool for the formation of C-C bonds between two aromatic rings. wikipedia.org Reactions such as the Suzuki-Miyaura, Negishi, and Stille couplings are frequently employed for the synthesis of biphenyl (B1667301) derivatives. rsc.org
In the context of synthesizing this compound, a typical Suzuki-Miyaura coupling approach would involve the reaction of a boronic acid or ester derivative of one phenyl ring with a halide or triflate derivative of the other, in the presence of a palladium catalyst and a base. researchgate.netyoutube.com For instance, a suitably protected 4-halo-2-hydroxybenzoic acid derivative could be coupled with a protected 3-aminophenylboronic acid.
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions. researchgate.net For example, the use of bidentate phosphine (B1218219) ligands like 1,3-bis(diphenylphosphino)propane (B126693) (dppp) can sometimes lead to lower yields compared to triphenylphosphine, while modified bidentate ligands can significantly improve outcomes. researchgate.net
Table 1: Common Palladium-Catalyzed Cross-Coupling Reactions for Diaryl Linkage
| Reaction Name | Nucleophilic Partner | Electrophilic Partner | Typical Catalyst |
| Suzuki-Miyaura | Organoboron Compound | Organohalide/Triflate | Palladium(0) Complex |
| Negishi | Organozinc Compound | Organohalide/Triflate | Palladium(0) or Nickel(0) Complex |
| Stille | Organotin Compound | Organohalide/Triflate | Palladium(0) Complex |
This table provides a general overview of common cross-coupling reactions applicable to the synthesis of biphenyl compounds.
Approaches for Introducing the Aminophenyl Moiety to the Benzoic Acid Core
Beyond building the biphenyl backbone through cross-coupling, alternative strategies can introduce the aminophenyl group directly onto a pre-existing benzoic acid core. One such method involves the direct C-H amination of benzoic acids. Iridium-catalyzed C-H amidation with sulfonyl azides has been developed to introduce amino groups with high functional-group compatibility. nih.gov This can be followed by a decarboxylation step to yield meta- or para-substituted anilines. nih.gov
Another classical approach involves nitration followed by reduction. The benzoic acid core can be nitrated to introduce a nitro group, which is then subsequently reduced to the desired amine. For example, the nitration of a precursor followed by reduction is a common strategy to install the amino group. nih.gov
Functional Group Interconversions and Protection-Deprotection Strategies
The presence of multiple reactive functional groups—a carboxylic acid, a phenolic hydroxyl, and an aniline (B41778)—necessitates a robust protection-deprotection strategy to ensure chemoselectivity during the synthesis. wikipedia.org
Regioselective Introduction of Amino and Hydroxyl Functionalities
The precise placement of the amino and hydroxyl groups on the phenyl rings is crucial. This is often achieved by starting with precursors where these functionalities are already in the correct position or can be introduced with high regioselectivity. For instance, starting with 3-aminophenol (B1664112) allows for the eventual formation of the 3-aminophenyl moiety. The synthesis of 4-amino-3-hydroxybenzoic acid often starts from 3-hydroxy-4-nitrobenzoic acid, where the nitro group is then reduced to an amine. chemicalbook.comprepchem.com Similarly, the synthesis of 3-amino-4-hydroxybenzoic acid can be achieved from 4-hydroxy-3-nitrobenzoic acid through reduction. chemicalbook.comgoogle.com
Visible-light-promoted reactions are also emerging as a method for regioselective amination of remote C(sp3)-H bonds, although their application to aromatic C-H bonds is a distinct area of research. nih.gov
Selective Derivatization of Carboxylic Acid, Phenolic Hydroxyl, and Aniline Groups
Protecting groups are essential to prevent unwanted side reactions of the carboxylic acid, hydroxyl, and amino groups during the synthetic sequence. fiveable.melibretexts.orgoup.com
Carboxylic Acid Protection: Carboxylic acids are commonly protected as esters, such as methyl, ethyl, or benzyl (B1604629) esters. libretexts.orgoup.com These can be removed by hydrolysis under acidic or basic conditions. libretexts.org Tert-butyl esters offer another option, removable under acidic conditions. libretexts.org
Phenolic Hydroxyl Protection: The hydroxyl group can be protected as an ether, for example, a methyl ether or a benzyl ether. libretexts.org Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ethers, are also widely used due to their ease of installation and removal with fluoride (B91410) ions. libretexts.orgnumberanalytics.com
Aniline Protection: The amino group is often protected as a carbamate, such as a tert-butyloxycarbonyl (Boc) or carbobenzyloxy (Cbz) group. fiveable.me These groups can be removed under specific acidic or hydrogenolysis conditions, respectively. fiveable.me
The choice of protecting groups must be carefully considered to ensure their stability during the reaction steps and their selective removal without affecting other parts of the molecule, a concept known as orthogonality. wikipedia.org
Table 2: Common Protecting Groups for Functional Groups in this compound Synthesis
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |
| Carboxylic Acid | Methyl Ester | - | Acid or Base Hydrolysis |
| Carboxylic Acid | Benzyl Ester | Bn | Hydrogenolysis |
| Carboxylic Acid | tert-Butyl Ester | t-Bu | Acidic Conditions |
| Phenolic Hydroxyl | Methyl Ether | Me | Strong Acid (e.g., HBr) |
| Phenolic Hydroxyl | Benzyl Ether | Bn | Hydrogenolysis |
| Phenolic Hydroxyl | tert-Butyldimethylsilyl Ether | TBDMS | Fluoride Ion (e.g., TBAF) |
| Aniline | tert-Butyloxycarbonyl | Boc | Acidic Conditions (e.g., TFA) |
| Aniline | Carbobenzyloxy | Cbz | Hydrogenolysis |
This table summarizes common protecting groups and their typical deprotection methods relevant to the synthesis.
Novel Synthetic Routes and Process Optimization
Microwave-Assisted Synthesis of Analogous Compounds
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and increased product purity compared to conventional heating methods. ijprdjournal.commdpi.com This methodology has been successfully applied to the synthesis of various benzoic acid derivatives and other heterocyclic compounds analogous in structure to this compound.
Microwave irradiation can significantly enhance reaction rates by efficiently and uniformly heating the reaction mixture, which increases molecular collisions. ijprdjournal.com For instance, the synthesis of amino acid ester substituted benzoic acid amides has been achieved through a microwave-assisted dicyclohexyl carbodiimide (B86325) (DCC) coupling reaction. nih.gov In a typical procedure, a carboxylic acid is reacted with an amino acid ester in the presence of DCC under microwave irradiation (e.g., 225 Watts, 135°C, 5 bar for 10 minutes) using a solvent like dry dichloromethane. nih.gov This approach highlights the potential for forming amide linkages, a key feature in many biologically active molecules.
Furthermore, microwave-assisted synthesis has been effectively used to prepare pyrimidine (B1678525) derivatives of 4-amino benzoic acid (PABA). nih.gov This method offers high yields and reduced reaction times compared to conventional synthesis. nih.gov The synthesis of various heterocyclic systems, such as 3-aminobenzo[b]thiophenes and quinazolinone derivatives, has also been expedited using microwave irradiation, demonstrating the versatility of this technique in constructing complex molecular scaffolds. nih.govresearchgate.net For example, 3-aminobenzo[b]thiophenes can be prepared from 2-halobenzonitriles and methyl thioglycolate in the presence of a base under microwave heating at 130 °C, with yields ranging from 58-96%. nih.gov
| Compound Type | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| Amino acid ester substituted benzoic acid amides | Carboxylic acid, amino acid ester, DCC | 225 W, 135°C, 5 bar, 10 min | Not specified | nih.gov |
| PABA-substituted pyrimidine derivatives | Not specified | Microwave irradiation | High | nih.gov |
| 3-Aminobenzo[b]thiophenes | 2-Halobenzonitriles, methyl thioglycolate | 130°C, microwave | 58-96% | nih.gov |
| Quinazolinone derivatives | 2-Benzamidobenzoyl chloride, hydrazine (B178648)/thiourea | 800 W, 135°C, 4 min | 81-85% | researchgate.net |
Catalyst-Free and Reflux Conditions for Related Schiff Base Formation
The formation of Schiff bases, or imines, is a fundamental reaction in organic chemistry, often serving as a key step in the synthesis of various heterocyclic compounds and biologically active molecules. While many synthetic protocols for Schiff base formation employ catalysts, catalyst-free methods under reflux conditions offer a simpler and often more environmentally friendly alternative.
An efficient synthesis of N2-arylbenzylidenyl isonicotinic acid hydrazide derivatives, a class of Schiff bases, has been reported using an imidazolium-based ionic liquid as a catalyst under reflux conditions. jocpr.com Although this method is not strictly "catalyst-free" in the traditional sense as it uses an ionic liquid, it represents a move towards more facile and high-yield procedures. The protocol boasts high yields of pure Schiff base products with short reaction times and an easy work-up. jocpr.com
The general principle of forming a Schiff base involves the condensation of a primary amine with an aldehyde or a ketone. In the context of this compound, the primary amino group could react with various aldehydes under reflux conditions, likely in a suitable solvent such as ethanol, to form the corresponding Schiff base. This reaction is typically reversible and driven to completion by the removal of water. While specific literature on the catalyst-free, reflux-driven Schiff base formation from this compound is not available, the established reactivity of primary aromatic amines strongly suggests the feasibility of this transformation.
Chemoenzymatic or Biosynthetic Approaches for Hydroxybenzoic Acid Intermediates
The pursuit of sustainable and green chemistry has led to the development of chemoenzymatic and biosynthetic routes for producing key chemical intermediates. Hydroxybenzoic acids, which are precursors to more complex molecules like this compound, are prime targets for such approaches.
2,4-Dihydroxybenzoic acid , an important intermediate, can be synthesized from resorcinol (B1680541) via the Kolbe-Schmitt reaction. wikipedia.org However, biosynthetic methods are gaining traction. For instance, whole cells of Escherichia coli overexpressing specific enzymes have been used for the carboxylation of resorcinol to produce 2,4-dihydroxybenzoic acid. guidechem.com This biocatalytic process involves resuspending freeze-dried cells in a buffer, adding the substrate, and shaking the mixture at a controlled temperature. guidechem.com Another study identified that in the tea plant (Camellia sinensis), 2,4-dihydroxybenzoic acid is a naturally occurring derivative of salicylic (B10762653) acid, formed through hydroxylation catalyzed by CsSH1, a 4/5-hydroxylase. nih.gov
4-Hydroxybenzoic acid (4-HBA) is another crucial platform chemical traditionally produced from petroleum-derived phenol (B47542). nih.gov Microbial synthesis offers a renewable alternative. Researchers have engineered Escherichia coli to produce 4-HBA from L-tyrosine through a CoA-free multi-enzyme cascade. nih.gov This biocatalytic process has achieved a production of 17.7 ± 0.1 g/L of 4-hydroxybenzoic acid from 150 mM of L-tyrosine. nih.gov Metabolic engineering of the shikimate pathway in microorganisms has also been a successful strategy for the biosynthesis of 4-HBA and its derivatives. researchgate.netresearchgate.net These biosynthetic techniques provide a pathway to valuable compounds from renewable feedstocks, avoiding the harsh conditions and toxic catalysts associated with chemical synthesis. nih.govresearchgate.net
| Product | Precursor | Method | Organism/Enzyme | Key Findings | Reference |
|---|---|---|---|---|---|
| 2,4-Dihydroxybenzoic acid | Resorcinol | Biocatalytic carboxylation | Escherichia coli overexpressing carboxylase | Demonstrates whole-cell biocatalysis for synthesis. | guidechem.com |
| 2,4-Dihydroxybenzoic acid | Salicylic acid | Biosynthesis | Camellia sinensis (CsSH1 hydroxylase) | Identified as a natural plant metabolite. | nih.gov |
| 4-Hydroxybenzoic acid | L-Tyrosine | Multi-enzyme cascade | Engineered Escherichia coli | Achieved 17.7 g/L product from L-tyrosine. | nih.gov |
| 4-Hydroxybenzoic acid | Shikimate pathway intermediates | Metabolic engineering | Microorganisms | A versatile platform for various value-added compounds. | researchgate.netresearchgate.net |
Chemical Reactivity and Advanced Transformations of 4 3 Aminophenyl 2 Hydroxybenzoic Acid
Derivatization Studies via the Amino Group
The primary amino group attached to one of the phenyl rings is a key site for numerous chemical modifications, including condensation, acylation, diazotization, and cyclization reactions.
Formation of Schiff Bases and Imines with Aldehydes and Ketones
The primary aromatic amine functionality of 4-(3-Aminophenyl)-2-hydroxybenzoic acid is expected to readily undergo condensation reactions with various aldehydes and ketones to form the corresponding Schiff bases (imines). This reaction typically proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule, often catalyzed by a few drops of acid. sciensage.infoekb.eg
While direct studies on this compound are not prevalent, research on structurally similar compounds, such as 4-amino-2-hydroxybenzoic acid and 4-amino-3-hydroxybenzoic acid, demonstrates this reactivity. For instance, 4-amino-2-hydroxybenzoic acid has been reacted with 2-hydroxybenzaldehyde to form the corresponding Schiff base. researchgate.net Similarly, 4-amino-3-hydroxybenzoic acid has been condensed with 3-hydroxybenzaldehyde (B18108) and 4-nitrobenzaldehyde (B150856) to yield new Schiff bases. sciensage.infoijpsr.com These reactions are typically carried out by refluxing equimolar amounts of the amine and the aldehyde in an alcoholic solvent like ethanol. sciensage.info
The general pathway for this transformation involves the formation of a hemiaminal intermediate, which then dehydrates to form the stable C=N double bond of the imine. researchgate.net The resulting Schiff bases are often crystalline solids and serve as versatile ligands for the synthesis of metal complexes.
Table 1: Examples of Schiff Base Synthesis from Related Aminobenzoic Acids
| Amine Reactant | Aldehyde/Ketone Reactant | Resulting Schiff Base | Reference |
|---|---|---|---|
| 4-Amino-3-hydroxybenzoic acid | 3-Hydroxybenzaldehyde | 3-Hydroxy-4-(3-hydroxybenzylideneamino)benzoic acid | sciensage.info |
| 4-Amino-3-hydroxybenzoic acid | 4-Nitrobenzaldehyde | (E)-3-hydroxy-4-((4-nitrobenzylidene)amino)benzoic acid | ijpsr.com |
| 4-Amino-2-hydroxybenzoic acid | 2-Hydroxybenzaldehyde | 4-((2-hydroxybenzylidene)amino)-2-hydroxybenzoic acid | researchgate.net |
| 4-Aminobenzoic acid | 2-Chlorobenzaldehyde | 4-[(2-chlorobenzylidene)amino]benzoic acid | researchgate.net |
Amide and Urea (B33335) Formation
The amino group of this compound can be acylated by reacting with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amide derivatives. Furthermore, it can react with isocyanates or other carbamoylating agents to produce urea derivatives. These reactions are fundamental in synthetic organic chemistry for creating stable, neutral linkages. nih.gov
The synthesis of urea derivatives often involves the reaction of a primary amine with an isocyanate. nih.gov For more complex structures, multi-step procedures can be employed. For example, new diphenyl urea-clubbed imine analogs have been synthesized by first reacting a phenyl isocyanate with an aminophenyl intermediate to form a diphenyl urea, which is then further reacted with an aldehyde to form a Schiff base. nih.gov This highlights the potential for creating multifunctional molecules by combining urea and imine formation reactions.
While specific examples starting from this compound are scarce, the general principles of amine acylation and urea formation are broadly applicable. The reactivity of the amino group is well-established, allowing for its conversion into a wide range of amides and ureas, which are significant pharmacophores in drug discovery. nih.gov
Diazotization and Azo Compound Formation
A characteristic reaction of primary aromatic amines is diazotization, which involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl or H₂SO₄ at low temperatures (0–5 °C). organic-chemistry.orgmasterorganicchemistry.com This process converts the amino group of this compound into a highly reactive diazonium salt.
These diazonium salts are valuable synthetic intermediates. organic-chemistry.orgscirp.org They can undergo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form brightly colored azo compounds. jocpr.comchemrevlett.com The position of the coupling is generally directed by the activating groups on the coupling agent.
Studies on related aminosalicylic acids have demonstrated this transformation. For instance, 4-amino-2-hydroxybenzoic acid has been diazotized and then coupled with various electron-rich compounds like orcinol, catechol, and 1,2,4-triazole (B32235) to form a series of new azo dyes. researchgate.net Similarly, 3-aminosalicylic acid has been used to synthesize azo compounds, including 3-((4-aminophenyl)diazenyl))-2-hydroxybenzoic acid, by coupling its diazonium salt with different aromatic amines. chemrevlett.com Given this precedent, this compound is expected to readily form its diazonium salt, which can then be used to synthesize a variety of novel azo dyes.
Table 2: Azo Compounds Synthesized from Related Aminosalicylic Acids
| Diazotized Amine | Coupling Agent | Resulting Azo Compound | Reference |
|---|---|---|---|
| 4-Amino-2-hydroxybenzoic acid | Orcinol | 2-hydroxy-4-((2-hydroxy-4-methyl-3-nitrophenyl)diazenyl)benzoic acid* | researchgate.net |
| 4-Amino-2-hydroxybenzoic acid | Hydroquinone | 4-((2,5-dihydroxyphenyl)diazenyl)-2-hydroxybenzoic acid | researchgate.net |
| 3-Aminosalicylic acid | Aniline (B41778) | 3-((phenyl)diazenyl)-2-hydroxybenzoic acid* | chemrevlett.com |
| 4-Aminobenzoic acid | 2,4-Dihydroxybenzoic acid | 5-((4-carboxyphenyl)diazenyl)-2,4-dihydroxybenzoic acid | ekb.eg |
*Structure inferred from reactants, specific name may vary.
Cyclization Reactions involving the Amino Functionality (e.g., Triazole Synthesis)
The amino group of this compound can participate in cyclization reactions to form various heterocyclic systems. A notable example is the synthesis of 1,2,4-triazoles. Although there are numerous methods for triazole synthesis, a common pathway involves the reaction of hydrazines or related derivatives which can be formed from the parent amine. nih.govresearchgate.net
A general and efficient method for preparing 3-amino-1,2,4-triazoles involves the cyclization of a hydrazinecarboximidamide derivative with a formic acid equivalent. nih.gov These precursors can be synthesized from the corresponding amine. For instance, an amine can be converted to a thiourea, which is then reacted with hydrazine (B178648) to form an intermediate that cyclizes to the triazole ring. nih.gov Other routes involve the reaction of hydrazides with isothiocyanates followed by cyclization. researchgate.net
Amino acid amide derivatives of triazolylbenzophenones have been prepared through condensation of an aminomethyl-triazole with N-protected amino acids, demonstrating the utility of the amino group in building complex heterocyclic structures. nih.gov While direct synthesis from this compound is not documented, its amino functionality provides a synthetic handle for accessing triazole-containing derivatives through established multi-step sequences. nih.govnih.gov
Reactions Involving the Hydroxyl and Carboxylic Acid Functionalities
The salicylic (B10762653) acid moiety within this compound contains both a phenolic hydroxyl group and a carboxylic acid group, which can undergo simultaneous or selective reactions.
Esterification and Etherification Reactions
The carboxylic acid group of this compound can be converted to an ester through various esterification methods, such as the Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst. bond.edu.au Alternatively, reacting the acid with a halocarbon in the presence of a non-quaternizable tertiary amine can also yield esters, a method that often minimizes competing O-alkylation of the phenolic hydroxyl group. google.com
Specific methods for the esterification of the closely related 2-hydroxy-4-aminobenzoic acid have been patented. One such process involves heating a mixture of the acid, a phenol (B47542), and a dehydrating agent like phosphorus pentoxide or polyphosphoric acid to temperatures above 80 °C. google.com For example, reacting 2-hydroxy-4-aminobenzoic acid with phenol using this method yields the corresponding phenyl ester. google.com
The phenolic hydroxyl group can also undergo etherification, though this generally requires harsher conditions or protection of the more acidic carboxylic acid group first. The synthesis of aryl esters of 4-aminosalicylic acid has been achieved via reactions involving 2-acetoxy-4-nitrobenzoyl chloride, showcasing a strategy where functional groups are protected and modified sequentially. rsc.org
Table 3: Example of Esterification of a Related Hydroxybenzoic Acid
| Reactant Acid | Reactant Alcohol/Phenol | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Hydroxy-4-aminobenzoic acid | Phenol | Polyphosphoric acid, 130°C | Phenyl 4-amino-2-hydroxybenzoate | 67.5% | google.com |
| 4-Amino-3-nitrobenzoic acid | Methanol | H₂SO₄ (catalytic), reflux | Methyl 4-amino-3-nitrobenzoate | Workable | bond.edu.au |
Ligand Coordination Chemistry and Metal Complexation (e.g., Rare Earth, Transition Metals)
The molecular structure of this compound features multiple functional groups—specifically a carboxylate group (-COOH), a phenolic hydroxyl group (-OH), and an aromatic amino group (-NH2)—that make it a versatile ligand for coordinating with a wide range of metal ions. These groups contain oxygen and nitrogen donor atoms with lone pairs of electrons, enabling the formation of stable coordination complexes with both transition metals and rare earth elements. nih.govnih.gov The coordination behavior is influenced by the hard and soft acid-base (HSAB) principle, the pH of the reaction medium (which affects the protonation state of the functional groups), and the nature of the metal ion.
The carboxylate and hydroxyl groups, located ortho to each other on one of the phenyl rings, can act as a bidentate chelating system, forming a stable six-membered ring with a metal center. This chelation mode is common for salicylic acid derivatives. ias.ac.in The amino group on the second phenyl ring provides an additional coordination site, allowing the molecule to function as a bridging ligand, potentially leading to the formation of coordination polymers. mdpi.com
Transition Metal Complexation: Transition metals such as Cu(II), Ni(II), Co(II), and Zn(II) are known to form complexes with ligands containing carboxylate, hydroxyl, and amino functionalities. ias.ac.innih.gov In the case of this compound, coordination would likely involve the deprotonated carboxylate and hydroxyl groups. The geometry of the resulting complexes can vary from tetrahedral and square planar to octahedral, depending on the metal ion, its oxidation state, and the stoichiometry of the ligand-to-metal ratio. nih.govnih.gov For instance, studies on analogous ligands like 6(3-carboxy, 4-hydroxy benzoyl) pentanoic acid show that the carboxylate group readily coordinates with various transition metals, while the phenolic -OH may or may not deprotonate and coordinate depending on the reaction conditions. ias.ac.in
| Ligand Type / Functional Group | Metal Type | Typical Coordination Mode | Resulting Structure Example | Reference |
|---|---|---|---|---|
| Salicylic Acid Moiety (-COOH, -OH) | Transition Metals (Cu, Ni, Co, Zn) | Bidentate Chelation | Monomeric or Dimeric Complexes | ias.ac.in |
| 4-Hydroxybenzoates | Rare Earths (La, Ce, Y) | Bridging Carboxylate | Coordination Polymers | rsc.org |
| Amino Group (-NH2) | Transition Metals (Ni) | Monodentate | Ni(dadpe)2(H2O)4 | mdpi.com |
| Polyfunctional Ligands | Transition Metals | Bridging or Chelating | 1D, 2D, or 3D Coordination Polymers | mdpi.comresearchgate.net |
Acylation and Other O-Functionalizations
The phenolic hydroxyl group of this compound is a primary site for O-functionalization reactions such as acylation and alkylation (etherification). These transformations are crucial for modifying the molecule's properties.
Acylation: The hydroxyl group can be readily acylated by reacting with acylating agents like acid chlorides or anhydrides in the presence of a base. The base serves to deprotonate the phenolic hydroxyl, increasing its nucleophilicity. However, the presence of the amino group introduces a competing nucleophilic site. To achieve selective O-acylation over N-acylation, reaction conditions must be carefully controlled. Typically, the phenolic hydroxyl is more acidic than the aniline-type amine, allowing for its selective deprotonation with a suitable base.
O-Alkylation and Other Functionalizations: Similarly, O-alkylation can be achieved using alkyl halides or other alkylating agents under basic conditions (e.g., Williamson ether synthesis). The choice of base is critical for regioselectivity. For instance, strong bases might deprotonate both the hydroxyl and carboxylic acid groups. Recent studies on similar heterocyclic systems, like 4,6-diphenylpyrimidin-2(1H)-ones, have demonstrated that the use of specific bases such as caesium carbonate (Cs2CO3) in a polar aprotic solvent like DMF can promote regioselective O-alkylation over N-alkylation, even without a catalyst. researchgate.net This methodology could potentially be adapted for the selective O-functionalization of this compound.
| Reaction Type | Reagent | Typical Conditions | Product Type | Reference |
|---|---|---|---|---|
| O-Acylation | Acetyl Chloride (CH3COCl) | Pyridine or other non-nucleophilic base | O-Acetyl Ester | General Knowledge |
| O-Alkylation (Etherification) | Methyl Iodide (CH3I) | K2CO3 or NaH in DMF/Acetone | Methyl Ether | General Knowledge |
| Regioselective O-Alkylation | Propargyl Bromide | Cs2CO3 in DMF | O-Alkylated Regioisomer | researchgate.net |
Electrophilic Aromatic Substitution and Directed Metalation
The reactivity of the two aromatic rings in this compound towards electrophilic attack is governed by the electronic nature of the existing substituents.
Electrophilic Aromatic Substitution (EAS): The molecule contains both activating and deactivating groups, which direct incoming electrophiles to specific positions.
Ring 1 (2-hydroxybenzoic acid moiety): The hydroxyl group (-OH) is a powerful activating, ortho-, para-directing group. The carboxylic acid group (-COOH) is a deactivating, meta-directing group. The combined effect means that electrophilic attack is most likely to occur at the position ortho to the hydroxyl group (C3) and para to the hydroxyl group (C5). Since the C5 position is sterically less hindered, it is a highly favored site for substitution.
Ring 2 (3-aminophenyl moiety): The amino group (-NH2) is a strong activating, ortho-, para-directing group. Therefore, electrophiles will be directed to the C2', C4', and C6' positions of this ring. However, under strongly acidic conditions, the amino group can be protonated to form an anilinium ion (-NH3+), which is a deactivating, meta-directing group. libretexts.orgscribd.com This can alter the substitution pattern significantly. To avoid this, the amino group is often protected, for example, as an acetanilide, which is still an ortho-, para-director but is less activating and provides steric bulk that favors para-substitution. libretexts.org
Directed Metalation (DoM): Directed ortho-metalation is a powerful synthetic tool for regioselective functionalization of aromatic rings. wikipedia.org It involves deprotonation at the position ortho to a directing metalation group (DMG) by a strong organolithium base. wikipedia.orgbaranlab.org In this compound, several functional groups can act as DMGs after deprotonation by the base.
The carboxylate group, formed by initial deprotonation of the acidic proton, is an effective DMG, directing metalation to the C3 position. organic-chemistry.org
The hydroxyl group (or its corresponding alkoxide) is also a potent DMG, directing lithiation to the adjacent C3 position. The cooperative effect of the ortho-carboxylate and hydroxyl groups would strongly favor metalation at C3.
The amino group on the second ring can also function as a DMG, directing metalation to the C2' and C4' positions. wikipedia.org The ultimate site of metalation would depend on the specific base used, the stoichiometry, and the reaction temperature, which can modulate the relative directing strength of the potential DMGs. organic-chemistry.org
| Functional Group | Ring Position | EAS Directing Effect | DoM Directing Effect | Reference |
|---|---|---|---|---|
| -OH | C2 | Activating, Ortho, Para (to C3, C5) | Strong Ortho (to C3) | libretexts.orgorganic-chemistry.org |
| -COOH | C1 | Deactivating, Meta (to C3, C5) | Strong Ortho (to C6, after deprotonation) | libretexts.orgorganic-chemistry.org |
| -NH2 | C3' | Activating, Ortho, Para (to C2', C4', C6') | Strong Ortho (to C2', C4') | scribd.comwikipedia.org |
Redox Chemistry and Electron Transfer Processes
The redox behavior of this compound is characterized by the susceptibility of its functional groups to both oxidation and reduction.
Reduction: The carboxylic acid group is generally resistant to reduction by catalytic hydrogenation but can be reduced to a primary alcohol (-CH2OH) using powerful hydride reducing agents like lithium aluminum hydride (LiAlH4). docbrown.info The reaction would convert the 2-hydroxybenzoic acid moiety into a (2-hydroxymethyl)phenol derivative. Selective reduction of the carboxylic acid in the presence of the other functional groups would require careful choice of reagents, as some reducing agents could also affect other parts of the molecule, though the aromatic rings and other functional groups are generally stable to LiAlH4.
Oxidation: Both the phenolic hydroxyl group and the aromatic amino group are sensitive to oxidation.
Phenol Oxidation: Phenols can be oxidized to quinones or can undergo oxidative coupling to form polymeric materials. The presence of an activating amino group on the other ring could influence the oxidation potential.
Aniline Oxidation: Aromatic amines are easily oxidized, even by atmospheric oxygen, often leading to the formation of complex, colored polymeric products. The oxidation can proceed through various intermediates, including radical cations and nitrenes. The simultaneous presence of both a phenol and an aniline moiety makes the molecule particularly susceptible to oxidative degradation. Controlled oxidation could potentially be used to generate novel electroactive or chromophoric species, but preventing polymerization would be a significant challenge. The redox chemistry is an example of disproportionation where the same molecule can be both oxidized and reduced under certain conditions. docbrown.info
| Functional Group | Redox Process | Reagent/Condition | Potential Product | Reference |
|---|---|---|---|---|
| Carboxylic Acid (-COOH) | Reduction | LiAlH4 | Primary Alcohol (-CH2OH) | docbrown.info |
| Phenol (-OH) | Oxidation | Mild Oxidizing Agent (e.g., Fremy's salt) | Quinone-type structure | General Knowledge |
| Amine (-NH2) | Oxidation | H2O2, Air, or other oxidizing agents | Azo compounds, Nitro compounds, Polymers | General Knowledge |
Advanced Structural Elucidation and Conformational Analysis of 4 3 Aminophenyl 2 Hydroxybenzoic Acid and Its Derivatives
High-Resolution Spectroscopic Characterization
Spectroscopic techniques are pivotal in defining the molecular framework and electronic properties of 4-(3-Aminophenyl)-2-hydroxybenzoic acid and its analogs.
Nuclear Magnetic Resonance (NMR) spectroscopy, including one- and two-dimensional techniques, provides profound insights into the molecular structure of salicylic (B10762653) acid derivatives. farmaceut.org In derivatives of 2-hydroxybenzoic acid, the spatial orientation of substituents significantly influences the chemical shifts. farmaceut.org For instance, the orientation of amide protons in derivatives like 2,4-dihydroxybenzamide (B1346612) and salicylamide (B354443) can be effectively studied using NMR measurements in DMSO-d6. farmaceut.org A linear correlation is often observed between the experimental and theoretical NMR shielding values, aiding in the accurate assignment of proton and carbon signals. researchgate.net
Solid-state NMR (ssNMR) is particularly valuable for characterizing complex structures and intermolecular interactions in the solid phase, offering details that complement other spectroscopic methods. rsc.orgnih.gov It provides information on molecular structure and hydrogen bonding in cocrystals. rsc.org For example, ssNMR has been instrumental in studying the structure of αB-crystallin oligomers, revealing details about intermolecular contacts and structurally heterogeneous regions. nih.gov
Interactive Data Table: Representative ¹H NMR Data for Related Compounds
| Compound | Solvent | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |
| 4-Hydroxybenzoic acid | H₂O | 7.84, 6.87 | d, d | Aromatic CH | hmdb.ca |
| 4-Amino-3-hydroxybenzoic acid | - | - | - | - | chemicalbook.com |
| 3-Amino-4-hydroxybenzoic acid | - | - | - | - | nih.gov |
High-Resolution Mass Spectrometry (HRMS) is indispensable for the precise determination of molecular mass, a fundamental characteristic of a compound. For instance, the molecular ion peak (M+) for 4-hydroxybenzoic acid has been confirmed at m/z 138, corresponding to the molecular formula C₇H₆O₃. researchgate.net Similarly, for 4-amino-3-hydroxybenzoic acid, the top peak in the mass spectrum is observed at m/z 153. nih.gov
HRMS, often coupled with techniques like HPLC-ESI-MS/MS, allows for the qualitative and quantitative analysis of hydroxybenzoic acid derivatives in complex mixtures. vu.edu.au This has been demonstrated in the analysis of commercial seaweed biostimulants, where the characteristic MRM transition of m/z 137 → 93 was used for the detection of monohydroxybenzoic acids. vu.edu.au
Interactive Data Table: HRMS Data for Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | m/z (Top Peak) | Reference |
| 4-Hydroxybenzoic acid | C₇H₆O₃ | 138.1207 | 138 | researchgate.netnist.gov |
| 4-Aminobenzoic acid | C₇H₇NO₂ | 137.1360 | - | nist.gov |
| 4-Amino-3-hydroxybenzoic acid | C₇H₇NO₃ | 153.14 | 153 | nih.gov |
| 3-Amino-4-hydroxybenzoic acid | C₇H₇NO₃ | 153.14 | 153 | nih.gov |
| 4-(3-Aminophenyl)benzoic acid | C₁₃H₁₁NO₂ | 213.23 | - | nih.gov |
Infrared (IR) and Raman spectroscopies are powerful tools for probing the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present. core.ac.uk For aminobenzoic acids, the positions of the amino and carboxyl groups significantly influence the vibrational spectra. researchgate.net
In the IR spectrum of 4-hydroxybenzoic acid, characteristic peaks include a C=O stretching peak around 1663 cm⁻¹, a phenolic -OH stretching peak near 1588 cm⁻¹, and a carboxylic acid -OH peak around 3449 cm⁻¹. researchgate.net The broadness of the hydroxyl group absorption, often spanning from 3500–2500 cm⁻¹, is a clear indicator of strong hydrogen bonding. farmaceut.org Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to assign vibrational wavenumbers and gain deeper insights into the molecular structure. core.ac.uknih.gov
Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov For instance, in a study of a cocrystal of pyrazinamide (B1679903) and 3-hydroxybenzoic acid, Raman spectra clearly differentiated the cocrystal from its starting materials. nih.gov
Interactive Data Table: Key IR Absorption Bands for Related Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Carboxylic Acid O-H | Stretching | 3500-2500 (broad) | farmaceut.org |
| Phenolic O-H | Stretching | ~3449 | researchgate.net |
| Carbonyl C=O | Stretching | ~1663 | researchgate.net |
| N-H | Stretching | - | researchgate.net |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. For a derivative, 4-(3-carboxypropanamido)-2-hydroxybenzoic acid monohydrate, X-ray diffraction analysis revealed a monoclinic crystal system. nih.gov The analysis also detailed the planarity of different molecular moieties and the dihedral angles between them. nih.gov Crucially, it elucidated the hydrogen bonding network, showing how molecules are dimerized and interlinked with water molecules to form a three-dimensional polymeric network. nih.gov Such studies are vital for understanding the packing and intermolecular forces that govern the solid-state properties of these compounds.
Interactive Data Table: Crystallographic Data for 4-(3-carboxypropanamido)-2-hydroxybenzoic acid monohydrate
| Parameter | Value | Reference |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 25.2516 (19) | nih.gov |
| b (Å) | 8.4656 (5) | nih.gov |
| c (Å) | 12.4732 (10) | nih.gov |
| β (°) | 117.446 (3) | nih.gov |
| V (ų) | 2366.3 (3) | nih.gov |
| Z | 8 | nih.gov |
Conformational Analysis and Intramolecular Interactions (e.g., Hydrogen Bonding)
The conformation of this compound and its derivatives is significantly influenced by intramolecular interactions, particularly hydrogen bonding. chemistryguru.com.sg In 2-hydroxybenzoic acid isomers, the proximity of the hydroxyl and carboxylic acid groups allows for the formation of an intramolecular hydrogen bond, which affects the molecule's physical properties, such as its melting point. chemistryguru.com.sg This intramolecular interaction involves the carbonyl oxygen (C=O) of the acid group rather than the hydroxyl oxygen, a preference driven by resonance effects. quora.com
The strength of intramolecular hydrogen bonds can be studied using techniques like infrared spectroscopy, by observing shifts in the O-H stretching frequency. nih.govchemicalpapers.com The formation and strength of these bonds can be influenced by the solvent environment. nih.gov For example, in nonpolar solvents, an intramolecular hydrogen bond in N-acetylproline is favored, stabilizing a specific conformer, whereas in hydrogen-bond accepting solvents like water, this bond is not formed. nih.gov
Electronic Absorption and Photoluminescence Spectroscopy for Understanding Electronic Transitions
Electronic absorption (UV-Vis) and photoluminescence spectroscopies are used to investigate the electronic transitions within a molecule. The absorption maxima in the UV-Vis spectrum correspond to the energy required to promote an electron to a higher energy level. For instance, 3-aminobenzoic acid exhibits absorption maxima at 194 nm, 226 nm, and 272 nm. sielc.com
The photoluminescence properties of these compounds are also of interest. Salicylates, for example, can act as sensitizing ligands to enhance the fluorescence of lanthanide ions. researchgate.net The electronic properties and potential for fluorescence are closely tied to the molecular structure, including the substitution pattern on the aromatic rings.
Interactive Data Table: UV-Vis Absorption Maxima for Related Compounds
| Compound | Absorption Maxima (nm) | Reference |
| 3-Aminobenzoic Acid | 194, 226, 272 | sielc.com |
| 4-Hydroxybenzoic Acid | - | nist.govspectrabase.com |
Theoretical and Computational Investigations
Quantum Mechanical Studies
Quantum mechanical calculations are fundamental to predicting the electronic behavior and spectroscopic characteristics of molecules.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. nih.gov By solving approximations of the Schrödinger equation, DFT can determine the electron density and, from it, derive various molecular properties. For 4-(3-Aminophenyl)-2-hydroxybenzoic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to optimize the molecular geometry and analyze its electronic structure. researchgate.netresearchgate.netscispace.com
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. thaiscience.info The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govnih.gov A smaller energy gap suggests higher reactivity and polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov
In this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, while the LUMO may be distributed across the hydroxybenzoic acid moiety, which contains electron-withdrawing groups. The presence of aromatic rings, heteroatoms, and double bonds tends to decrease the HOMO-LUMO gap. nih.gov
Global Reactivity Descriptors: From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov These descriptors provide a framework for understanding the molecule's stability, electrophilicity, and nucleophilicity.
Table 1: Representative Global Reactivity Descriptors Calculated from HOMO-LUMO Energies
| Descriptor | Formula | Significance |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. nih.gov |
| Ionization Potential (IP) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (EA) | -ELUMO | Energy released when an electron is added. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. researchgate.net |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. researchgate.net |
| Global Softness (S) | 1 / (2η) | Inverse of hardness, indicates high reactivity. |
| Electrophilicity Index (ω) | μ² / (2η) | Measures the capacity to accept electrons. |
| Nucleophilicity Index (Nu) | -IP | Measures the capacity to donate electrons. thaiscience.info |
This table presents the theoretical framework. Actual values for this compound would be obtained from specific DFT calculations.
Computational methods can predict spectroscopic data, which aids in the interpretation of experimental results.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions that correspond to the absorption of UV-visible light. researchgate.net For a molecule like this compound, the UV-Vis spectrum is expected to show characteristic absorption bands arising from π → π* transitions within the aromatic rings. researchgate.net The calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, providing a theoretical spectrum that can be compared with experimental measurements. researchgate.net
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of DFT. researchgate.net By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the molecule's optimized geometry, theoretical chemical shifts can be determined. nih.gov These predictions are invaluable for assigning peaks in experimental NMR spectra. For instance, calculations can distinguish between the various aromatic protons and carbons based on their distinct electronic environments, which are influenced by the positions of the amino, hydroxyl, and carboxyl functional groups. ucl.ac.uk
Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for Aromatic Carbons
| Carbon Atom Position | Typical Predicted Shift Range (ppm) | Influencing Factors |
| Carboxyl Carbon (C=O) | 150 - 180 | Deshielded due to electronegative oxygen atoms. pdx.edu |
| Carbon bonded to -OH | 140 - 160 | Deshielded by the electronegative oxygen. |
| Carbon bonded to -NH₂ | 135 - 150 | Shielding/deshielding depends on resonance and inductive effects. |
| Other Aromatic Carbons | 110 - 140 | Shifts are modulated by the electronic effects of substituents. rsc.org |
Note: These are representative ranges based on similar structures. Specific values require dedicated DFT calculations for the molecule.
Molecular Mechanics and Dynamics Simulations
While quantum mechanics focuses on electrons, molecular mechanics (MM) and dynamics (MD) simulate the behavior of atoms and molecules as a whole, providing insights into conformational preferences and stability.
This compound has conformational flexibility, primarily due to the rotation around the single bond connecting the two phenyl rings. Molecular mechanics methods can systematically explore this conformational space by rotating the dihedral angle between the rings and calculating the potential energy for each conformation. This process, known as a potential energy surface scan, identifies low-energy conformers. Subsequently, energy minimization calculations refine these structures to find the most stable, lowest-energy conformation (the global minimum). nih.gov
In Silico Modeling of Molecular Interactions
In silico modeling, especially molecular docking, is a computational technique used to predict how a small molecule (a ligand), such as this compound, might bind to a macromolecular target, typically a protein. nih.gov This method is crucial in fields like drug discovery. nih.govmdpi.com
The process involves placing the 3D structure of the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity. nih.gov The simulation identifies the preferred binding pose and the key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov For example, the amino group, hydroxyl group, and carboxylic acid group of this compound can all act as hydrogen bond donors or acceptors, potentially forming strong interactions with amino acid residues in a protein's active site. nih.gov
Docking Studies with Protein Targets and Biological Receptors
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for predicting the binding mode and affinity of a small molecule ligand to the active site of a protein target.
While no specific docking studies for this compound were found, research on similar structures provides insight into potential interactions. For instance, molecular docking studies on 2-hydroxybenzoic acid derivatives identified them as novel and selective inhibitors of SIRT5, a sirtuin deacetylase implicated in metabolic pathways and cancer. In these studies, the carboxylate group of the 2-hydroxybenzoic acid moiety was observed to form important electrostatic interactions and hydrogen bonds with key amino acid residues, Arg105 and Tyr102, located in the substrate-binding pocket of SIRT5. The adjacent hydroxyl group was also found to form a hydrogen bond with Val221, further anchoring the ligand.
In another example, various derivatives of benzoic acid were investigated through in silico methods to assess their potential as antiviral agents against the SARS-CoV-2 main protease. Such studies predict the binding affinity and specific interactions with amino acid residues within the enzyme's active site. These examples highlight how docking studies can elucidate the structural basis of inhibition and guide the design of more potent and selective molecules.
Table 1: Example of Docking Interactions for 2-Hydroxybenzoic Acid Derivatives with SIRT5
| Interacting Ligand Group | Protein Residue | Type of Interaction | Reference |
|---|---|---|---|
| Carboxylate Group | Arg105 | Salt Bridge, H-Bond | |
| Carboxylate Group | Tyr102 | H-Bond | |
| Hydroxyl Group | Val221 | H-Bond | |
| Benzyl (B1604629) amino sulphonyl group | Thr69, Arg71, Ala59 | Hydrophobic Interaction |
Ligand-Protein Binding Mechanisms and Interaction Energy Analysis
Understanding the mechanism and energetics of ligand-protein binding is fundamental for pharmacology. These studies determine how a compound interacts with its target protein and the forces that stabilize the complex. Techniques like fluorescence quenching are often employed to investigate binding mechanisms.
For example, studies on the interaction between 4-hydroxybenzoic acid (4-HBA) and human serum albumin (HSA), a major transport protein in the blood, utilized fluorescence quenching. The results indicated that the fluorescence quenching of HSA by 4-HBA was due to a static quenching mechanism, which implies the formation of a stable ground-state complex between the ligand and the protein.
Thermodynamic analysis of the binding of 4-HBA to HSA suggested that the interaction was spontaneous. The primary forces contributing to the binding were identified as hydrogen bonds and van der Waals forces. This type of analysis provides a detailed picture of the binding event at a molecular level, which is critical for understanding a compound's pharmacokinetic profile.
Table 2: Example of Binding Analysis for 4-Hydroxybenzoic Acid with Human Serum Albumin (HSA)
| Parameter | Observation | Implication | Reference |
|---|---|---|---|
| Binding Mechanism | Static Quenching | Formation of a stable ligand-protein complex. | |
| Driving Forces | Hydrogen Bonds & Van der Waals Forces | These non-covalent interactions stabilize the complex. | |
| Thermodynamics | Spontaneous Interaction | The binding process is energetically favorable. |
Structure-Activity Relationship (SAR) Derivations based on Molecular Features
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry. They involve synthesizing and testing a series of structurally related compounds to determine how specific chemical features, or functional groups, influence their biological activity. This knowledge is then used to optimize the lead compound to enhance potency, selectivity, and pharmacokinetic properties.
While no SAR studies are available for this compound itself, research on related scaffolds is illustrative. In the development of SIRT5 inhibitors based on a 2-hydroxybenzoic acid core, a lead optimization campaign was conducted. It was found that substituting an acetamide (B32628) group with a stronger electron-withdrawing group, such as a nitro group, at the para-position of the benzene (B151609) ring resulted in a compound with a six-fold increase in potency. Further modifications, incorporating a nitro substitution and an N-benzylsulfamoyl group, led to a compound with a 10-fold improvement in potency compared to the initial hit. These results underscored the importance of the 2-hydroxybenzoic acid moiety as a "warhead" for SIRT5 inhibition and demonstrated how systematic structural modifications can dramatically improve biological activity.
Another relevant example is the SAR study of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as inhibitors of the 12-lipoxygenase enzyme, which is involved in inflammation and other diseases. This research identified compounds with nanomolar potency and excellent selectivity, highlighting how optimization of a specific chemical scaffold can lead to highly effective and targeted inhibitors.
Mechanistic Studies in Biological Systems in Vitro and Pre Clinical Focus
Investigations of Enzyme Inhibition Mechanisms
The unique structure of 2-hydroxybenzoic acid derivatives, featuring a carboxylic acid and an adjacent hydroxyl group, makes them promising candidates for enzyme inhibition. This structural motif, often referred to as a "warhead," is crucial for their biological activity. nih.gov
Specificity and Potency Against Target Enzymes (e.g., SIRT5, Lipoxygenases, Acetylcholinesterase)
Derivatives of 2-hydroxybenzoic acid have been identified as novel, selective inhibitors of Sirtuin 5 (SIRT5), a NAD+-dependent protein deacylase. nih.govnih.gov SIRT5 is a key regulator of various metabolic pathways, including the urea (B33335) cycle, fatty acid oxidation, and oxidative stress responses, making it an attractive therapeutic target. nih.govunimi.it
One derivative, a hit compound from a thermal shift screening assay, demonstrated moderate inhibitory activity against SIRT5 with high selectivity over other sirtuin isoforms like SIRT1, SIRT2, and SIRT3. nih.govnih.gov The core 2-hydroxybenzoic acid moiety was found to be essential for this inhibitory action. nih.gov
Studies on other related hydroxybenzoic acid compounds have explored their potential as inhibitors for different enzymes. For instance, various hydroxybenzoic acid derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical in the cholinergic system. nih.gov The inhibitory mechanism often involves interactions with the enzyme's active site. nih.gov Similarly, lipoxygenases (LOX), which are key enzymes in inflammatory pathways, are targets for inhibition by various phenolic compounds. patsnap.comnih.govnih.gov The mechanism of LOX inhibition can involve competitive or non-competitive binding to the enzyme's active site, sometimes involving chelation of the iron atom necessary for catalysis. patsnap.comnih.gov
Interactive Table: SIRT5 Inhibition Data for a 2-Hydroxybenzoic Acid Derivative
This table presents data for a key derivative identified in screening assays.
| Compound ID | Target Enzyme | IC₅₀ (μM) | Selectivity | Assay Type |
| Hit Compound 11 | SIRT5 | Moderate | High vs. SIRT1, 2, 3 | Trypsin Coupled Enzyme-Based Assay |
IC₅₀ represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.
Elucidation of Binding Sites and Interaction Modes at the Molecular Level
Molecular docking studies have provided significant insights into how 2-hydroxybenzoic acid derivatives interact with their target enzymes. For SIRT5, the carboxylate group of the inhibitor is crucial for forming electrostatic interactions and hydrogen bonds with key amino acid residues, namely Arg105 and Tyr102, located deep within the substrate-binding pocket. nih.gov
Furthermore, the adjacent hydroxyl group on the benzoic acid ring forms an additional hydrogen bond with the residue Val221. nih.gov These specific interactions anchor the inhibitor within the active site, leading to competitive inhibition with respect to the enzyme's substrate. nih.gov The necessity of this 2-hydroxybenzoic acid structure for maintaining SIRT5 inhibition highlights its role as a foundational scaffold for designing potent and selective inhibitors. nih.gov
Modulatory Effects on Cellular Pathways and Biological Processes
Impact on Oxidative Stress Pathways (e.g., Antioxidant Mechanisms)
Phenolic compounds, including hydroxybenzoic acids, are well-regarded for their antioxidant properties. nih.govnih.gov Their ability to mitigate oxidative stress stems from various mechanisms, such as free radical scavenging and the chelation of metal ions that can catalyze oxidative reactions. nih.gov The antioxidant capacity is directly related to the number and position of hydroxyl groups on the benzene (B151609) ring. nih.gov For example, some dihydroxybenzoic acids show potent inhibitory effects on iron-induced oxidative DNA damage. nih.gov Related compounds have been shown to protect neuronal cells from oxidative stress induced by hydrogen peroxide. nih.govresearchgate.net
Interactions with Microbial Targets and Mechanistic Basis of Antimicrobial Activity (In Vitro)
The antimicrobial properties of hydroxybenzoic acid derivatives have been documented against a range of microorganisms. globalresearchonline.netresearchgate.net For example, 4-hydroxybenzoic acid has shown activity against both gram-positive and some gram-negative bacteria. nih.gov The mechanism of action for phenolic compounds often involves disrupting microbial membranes and forming complexes with microbial proteins, leading to the inhibition of essential cellular processes and growth. mdpi.com The lipophilicity of these compounds, influenced by their specific chemical structure, plays a significant role in their effectiveness against bacteria. mdpi.com
Influence on Inflammatory Pathways at a Molecular Level
Derivatives of 2-hydroxybenzoic acid have demonstrated anti-inflammatory effects by modulating key cellular signaling pathways. nih.gov For instance, a derivative was shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in activated microglial cells. nih.gov
This inhibition is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The underlying mechanism involves the suppression of major inflammatory signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. nih.govnih.gov By blocking these pathways, the compound prevents the activation and nuclear translocation of key transcription factors like p65, thereby halting the transcription of genes for pro-inflammatory cytokines and enzymes. nih.govnih.gov
Information regarding the compound "4-(3-Aminophenyl)-2-hydroxybenzoic acid" is not available in the public domain based on the conducted searches.
Following a comprehensive search for scientific literature, no studies detailing "Receptor Binding Studies and Ligand-Receptor Dynamics" or "Pre-clinical Animal Model Studies for Mechanistic Insights" for the specific chemical compound "this compound" could be located.
The performed searches did not yield any specific data on receptor affinities, ligand-receptor interactions, or effects on molecular markers in pre-clinical animal models for this particular molecule. While information is available for structurally related compounds, such as 4-hydroxybenzoic acid and other salicylic (B10762653) acid derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of this information.
Therefore, it is not possible to generate the requested article sections (6.3 and 6.4) or the associated data tables, as no relevant research findings for this specific compound are publicly available.
Applications in Advanced Materials Science and Engineering
Utilization as Monomers or Building Blocks for Functional Polymers
Functional polymers, which possess specific chemical groups that impart desired properties like improved solubility, thermal stability, or reactivity, are a cornerstone of modern materials science. essentialchemicalindustry.org Aromatic polyamides and polyimides, for example, are known for their exceptional thermal and mechanical strength. essentialchemicalindustry.orgwikipedia.org The incorporation of pendant (side) groups is a common strategy to enhance the processability and solubility of these otherwise rigid polymers. wikipedia.orgnih.govresearchgate.net
Synthesis of Hyperbranched Polymers and Copolymers
Hyperbranched polymers are three-dimensional macromolecules with a globular, tree-like structure. domochemicals.comresearchgate.net Their unique properties, including low viscosity, high solubility, and numerous terminal functional groups, make them suitable for a wide range of applications, from coatings to drug delivery systems. researchgate.net They are typically synthesized in a one-pot reaction from ABx monomers (where x ≥ 2). domochemicals.comresearchgate.net While 4-(3-Aminophenyl)-2-hydroxybenzoic acid fits the structural requirements of an AB2 monomer, no specific literature was identified that documents its polymerization into hyperbranched structures. General methods for creating hyperbranched polymers include direct polycondensation and various coupling reactions. tue.nlresearchgate.net
Integration into Polymeric Materials with Tunable Properties
The properties of polymers can be finely tuned by carefully selecting the monomers. For instance, introducing flexible ether linkages or bulky side groups into a polymer backbone can disrupt chain packing, leading to increased solubility and easier processing. wikipedia.orgnih.gov Polyamides and poly(ether imide)s containing pendant carboxylic acid groups have been synthesized to create materials with modified characteristics. The carboxylic acid group in this compound could potentially be used to create aromatic polyamides with improved solubility and the ability to participate in further reactions, but specific examples are not documented in the available research. essentialchemicalindustry.org
Development of Chemical Sensors and Probes
Functional polymers are integral to the development of modern chemical sensors. They can form the basis of sensitive layers on electrodes or act as matrices for fluorescent and colorimetric probes.
Chemosensory Applications based on Fluorescence or Colorimetric Changes
Fluorescent and colorimetric sensors rely on changes in their optical properties upon interaction with a target analyte. These sensors are often designed using polymers or molecules that feature specific recognition sites. For example, compounds like 3-aminophenyl boronic acid have been used to create fluorescent sensors that can detect biologically important molecules through specific binding events. While the aromatic structure of this compound could serve as a platform for a fluorescent probe, no studies describing such an application were found.
Integration into Electrochemical Sensor Platforms
In electrochemical sensors, polymers are often used to modify electrode surfaces, enhancing their sensitivity and selectivity. For instance, poly(4-aminobenzoic acid), a compound with structural similarities, has been electropolymerized onto electrodes to create sensors for various analytes, including food dyes and melamine. The resulting polymer film increases the electrode's effective surface area and facilitates electron transfer. A similar application for polymers derived from this compound is conceivable but has not been reported in the reviewed literature.
Role in Corrosion Inhibition Mechanisms and Coatings
Organic molecules, particularly those containing heteroatoms like nitrogen, oxygen, and sulfur, are often effective corrosion inhibitors. They function by adsorbing onto a metal surface, forming a protective barrier that shields it from corrosive agents. Formulations containing hydroxybenzoic acids have been investigated as corrosion inhibitors for metals in industrial settings. These compounds can be incorporated into protective coatings, sometimes as part of a polymer matrix, to provide long-term protection. Despite the presence of amine, hydroxyl, and carboxyl functional groups conducive to surface adsorption, no specific data on the use of this compound as a corrosion inhibitor or as a component in protective coatings could be located.
Optoelectronic and Photonic Material Development
The unique molecular architecture of this compound, which integrates an electron-donating amino group, an electron-withdrawing carboxylic acid function, and a hydroxyl group on a biphenyl (B1667301) scaffold, suggests its potential utility in the development of sophisticated optoelectronic and photonic materials. These materials are fundamental to technologies that generate, detect, and manipulate light, with applications spanning from telecommunications to data storage.
Nonlinear Optical Properties
While specific experimental data on the nonlinear optical (NLO) properties of this compound are not extensively documented in publicly available research, its structural characteristics are indicative of a promising candidate for NLO applications. Organic molecules with significant NLO responses typically possess a combination of features that are present in this compound. Key structural attributes that are known to enhance NLO effects include the presence of π-electron delocalization, extended conjugation, and the strategic placement of electron-donating and electron-accepting groups. ias.ac.in
The biphenyl core of this compound provides an extended π-conjugated system, which facilitates electron mobility across the molecule. The presence of the amino group (-NH2) serves as a potent electron donor, while the carboxylic acid group (-COOH) acts as an electron acceptor. This intramolecular charge-transfer characteristic from the donor to the acceptor through the π-bridge is a fundamental mechanism for generating large second and third-order optical nonlinearities. researchgate.net Theoretical approaches like Density Functional Theory (DFT) have been effectively used to predict the NLO properties of organic molecules, with a small HOMO-LUMO energy gap being a key indicator for a significant NLO response. researchgate.net The extension of π-conjugated chains and the attachment of donor groups have been shown to significantly enhance two-photon absorption properties in related molecular structures. nih.govmostwiedzy.pl
Given these structural parallels to well-established NLO chromophores, it is plausible that this compound could exhibit notable NLO properties, such as a high hyperpolarizability, making it a person of interest for applications in electro-optic modulation, optical switching, and frequency conversion. However, empirical validation through techniques like the Z-scan method would be necessary to quantify its specific NLO coefficients. ias.ac.in
Pigments and Dyes
The chemical structure of this compound contains the necessary functionalities to serve as a versatile intermediate in the synthesis of a variety of dyes. The presence of an aromatic amino group is particularly significant, as it can be readily diazotized and then coupled with various aromatic compounds (coupling components) to form azo dyes, which represent the largest and most diverse class of synthetic colorants. unb.ca
The general process for creating an azo dye involves treating the primary aromatic amine, in this case, the 3-aminophenyl moiety of the molecule, with a source of nitrous acid to form a diazonium salt. This salt then acts as an electrophile in a coupling reaction with an electron-rich aromatic substrate, such as a phenol (B47542) or an aniline (B41778) derivative, to create a molecule with an azo (-N=N-) linkage, which is a powerful chromophore.
Furthermore, the carboxylic acid and hydroxyl groups on the other phenyl ring can act as auxochromes, which are groups that can modify the color of the dye and, critically, improve its solubility and affinity for textile fibers. primescholars.com For instance, the carboxylic acid group can serve as a site for forming a salt, which is a common feature in acid dyes used for dyeing fibers like nylon and wool. sciencepublishinggroup.com Structurally similar compounds, such as 4-Amino-N-(4-aminophenyl)benzamide, are known to be used as intermediates in the production of a range of direct dyes. dyestuffintermediates.com
The following table provides a hypothetical overview of the types of dyes that could potentially be synthesized using this compound as a precursor, based on established dye chemistry.
| Dye Class | Potential Coupling Component | Potential Fiber Application |
| Azo Dyes | Naphthol derivatives | Cotton, Silk, Wool |
| Acid Dyes | Sulphonated naphthols | Nylon, Wool, Silk |
| Mordant Dyes | Salicylic (B10762653) acid derivatives | Cotton, Wool |
This table is illustrative of the potential of this compound as a building block in the synthesis of new colorants. The final color and properties of the resulting dyes would depend on the specific coupling components used and any subsequent chemical modifications.
Future Research and Outlook for this compound
While specific research on the chemical compound this compound is not extensively documented in publicly available scientific literature, its structural motifs—a biphenyl core with amino and hydroxy-carboxy functionalities—place it within a class of compounds with significant potential in medicinal chemistry, materials science, and analytical chemistry. The following sections explore the future research directions and outlook for this compound, drawing upon established principles and advancements in related fields.
Q & A
Q. What are the recommended synthetic routes for 4-(3-Aminophenyl)-2-hydroxybenzoic acid, and how can reaction conditions be optimized to avoid side reactions?
- Methodological Answer : A plausible synthesis involves coupling a 3-aminophenyl group to a 2-hydroxybenzoic acid core via Ullmann or Buchwald-Hartwig amination. Steric hindrance from the 3-aminophenyl group may reduce reactivity, necessitating optimized catalysts (e.g., Pd-based) and elevated temperatures (80–120°C) . Purification via recrystallization or column chromatography is critical to isolate the product from byproducts like dimerized amines or unreacted intermediates. Reaction progress should be monitored using TLC and HPLC .
Q. Which analytical techniques are most reliable for confirming the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR can confirm the presence of the aromatic protons, hydroxy group (-OH), and amine (-NH) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254–280 nm) assesses purity (>95% recommended for biological assays) .
- Elemental Analysis : Validates C, H, N, and O composition to confirm stoichiometry .
Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?
- Methodological Answer :
- Antimicrobial Screening : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .
- Anti-inflammatory Activity : Measure COX-1/COX-2 inhibition using ELISA kits or fluorometric assays .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish safety profiles (IC > 100 µM desirable) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar benzoic acid derivatives?
- Methodological Answer : Discrepancies often arise from variations in substituent electronic effects or assay conditions. For example, electron-withdrawing groups (e.g., -Cl, -F) enhance antimicrobial activity but may reduce solubility, leading to false negatives . To address this:
- Standardize Assay Conditions : Use uniform solvent systems (e.g., DMSO concentration ≤1% v/v) and cell lines.
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing -NH with -NO) and compare bioactivity trends .
- Molecular Docking : Predict binding affinities to targets like COX-2 or bacterial enzymes using AutoDock Vina .
Q. What strategies can mitigate challenges in functionalizing the 2-hydroxybenzoic acid core with sterically hindered groups like 3-aminophenyl?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield by enhancing molecular collisions under controlled heating (e.g., 100°C, 30 min) .
- Protecting Groups : Temporarily protect the -OH group (e.g., acetyl or TBS) to prevent unwanted side reactions during amination .
- Alternative Coupling Agents : Use HATU or EDC/HOBt for milder amide bond formation conditions .
Q. How can computational methods guide the design of this compound derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME predict bioavailability, blood-brain barrier penetration, and CYP450 interactions .
- Quantum Mechanical Calculations : Optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) using Gaussian09 at the B3LYP/6-31G* level .
- Solubility Enhancement : Introduce polar groups (e.g., -SOH) at the 4-position while monitoring logP values to balance hydrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
